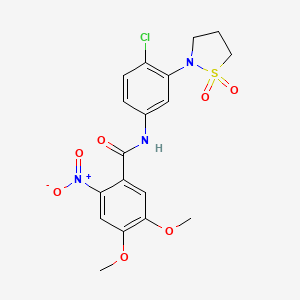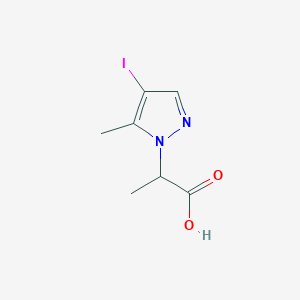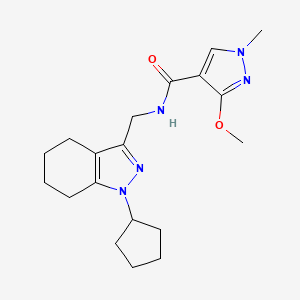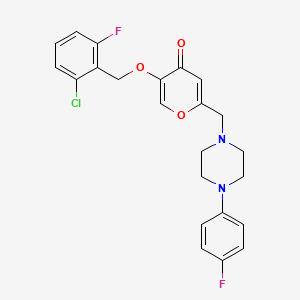![molecular formula C27H24N4O2 B2454679 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1251625-34-9](/img/no-structure.png)
2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
BenchChem offers high-quality 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Agents : A study by Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as effective fungicidal agents against Candida species and Aspergillus species. These compounds showed improved plasmatic stability and broad antifungal activity against various fungi, including molds and dermatophytes (Bardiot et al., 2015).
Antimicrobial Activity : Research by Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with significant antimicrobial and hemolytic activity. These compounds were active against various microbial species, showing potential for biological screening and application (Gul et al., 2017).
Pharmaceutical Research : A patent review by Habernickel (2002) mentioned pyridazino(4,5-b)indole-1-acetamide compounds with various activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. This demonstrates the compound's relevance in diverse pharmaceutical applications (Habernickel, 2002).
Synthesis and Antimicrobial Activity : Temiz‐Arpacı et al. (2005) conducted a study on the synthesis of novel 5‐[2‐(morpholin‐4‐yl)acetamido] benzoxazole derivatives. These compounds exhibited a broad spectrum of activity against Candida species, suggesting their utility in treating microbial infections (Temiz‐Arpacı et al., 2005).
Pyrimidine-Triazole Derivatives : Majithiya and Bheshdadia (2022) synthesized novel derivatives from 4-(4-aminophenyl)morpholin-3-one, showing antimicrobial activity against bacterial and fungal strains. This highlights the compound's potential in developing new antimicrobials (Majithiya & Bheshdadia, 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide' involves the reaction of 4-morpholin-4-yl-1-oxophthalazin-2(1H)-one with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and triethylamine to form the intermediate product. This intermediate product is then reacted with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "4-morpholin-4-yl-1-oxophthalazin-2(1H)-one", "4-(trifluoromethyl)aniline", "acetic anhydride", "triethylamine", "N-(2-bromoethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: 4-morpholin-4-yl-1-oxophthalazin-2(1H)-one is dissolved in acetic anhydride and triethylamine is added to the solution. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 4-(trifluoromethyl)aniline is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is poured into water and the resulting solid is filtered and washed with water. The solid is dried to yield the intermediate product.", "Step 4: The intermediate product is dissolved in DMF and N-(2-bromoethyl)acetamide and potassium carbonate are added to the solution. The mixture is stirred at 80°C for 24 hours.", "Step 5: The reaction mixture is poured into water and the resulting solid is filtered and washed with water. The solid is dried to yield the final product." ] } | |
Número CAS |
1251625-34-9 |
Nombre del producto |
2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Fórmula molecular |
C27H24N4O2 |
Peso molecular |
436.515 |
Nombre IUPAC |
2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-27(33)23-17-29-24-14-11-20(16-22(24)25(23)30-31)26(32)28-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32) |
Clave InChI |
SYRVUXATKRNYHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)

![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)

![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)
![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)